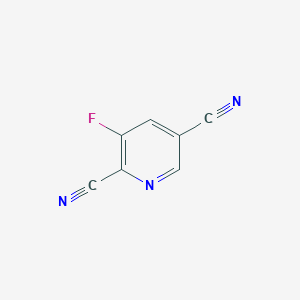

3-Fluoropyridine-2,5-dicarbonitrile

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H2FN3 |

|---|---|

Molecular Weight |

147.11 g/mol |

IUPAC Name |

3-fluoropyridine-2,5-dicarbonitrile |

InChI |

InChI=1S/C7H2FN3/c8-6-1-5(2-9)4-11-7(6)3-10/h1,4H |

InChI Key |

UAEUROMSIPZTTQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=NC(=C1F)C#N)C#N |

Origin of Product |

United States |

Chemical Reactivity and Transformation Mechanisms of 3 Fluoropyridine 2,5 Dicarbonitrile

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a cornerstone of pyridine (B92270) chemistry, and 3-Fluoropyridine-2,5-dicarbonitrile is a prime substrate for this class of reactions. The electron-deficient nature of the pyridine ring, which makes it a poor candidate for electrophilic aromatic substitution, conversely makes it highly reactive towards nucleophiles. uci.edu This reactivity is further amplified by the presence of activating groups.

Influence of Fluorine on Regioselectivity and Reactivity

The position of the fluorine atom is critical in directing incoming nucleophiles. In pyridine systems, nucleophilic attack is favored at the ortho and para positions relative to the ring nitrogen, as the negative charge in the resulting intermediate can be effectively delocalized onto the nitrogen atom. wikipedia.org For this compound, the fluorine is at a meta-like position relative to the nitrogen. However, the powerful activating effects of the nitrile groups overcome this positional disadvantage.

Role of Nitrile Groups in Activating the Pyridine Ring for SNAr

The two nitrile (-C≡N) groups at the 2- and 5-positions are potent electron-withdrawing groups. Their presence significantly activates the pyridine ring towards nucleophilic aromatic substitution. wikipedia.org These groups function by stabilizing the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the course of the SNAr reaction. wikipedia.org The stabilization occurs through resonance, where the negative charge can be delocalized onto the nitrogen atoms of the nitrile groups.

This activating effect is crucial for the reactivity of this compound. Without such strong electron-withdrawing groups, SNAr reactions on the pyridine ring would be considerably more sluggish. The synergistic effect of two nitrile groups makes the molecule highly susceptible to nucleophilic attack, even with moderately reactive nucleophiles.

Mechanistic Pathways of Nucleophilic Attack (e.g., Meisenheimer Complexes)

The SNAr reaction of this compound proceeds through a well-established two-step mechanism. The initial step involves the attack of a nucleophile on the carbon atom bearing the fluorine atom. This addition disrupts the aromaticity of the pyridine ring and leads to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. wikipedia.org

The formation of this complex is typically the slow, rate-determining step of the reaction due to the loss of aromaticity. wikipedia.org However, the strong electron-withdrawing nitrile groups effectively stabilize this intermediate, lowering the activation energy for its formation. wikipedia.org In the second, faster step, the leaving group (in this case, the fluoride (B91410) ion) is expelled, and the aromaticity of the pyridine ring is restored, yielding the final substitution product. wikipedia.org Recent studies suggest that in some cases, particularly where stabilization by electron-withdrawing groups is less pronounced, the reaction may proceed through a concerted SNAr pathway where the Meisenheimer complex represents a transition state rather than a true intermediate. wikipedia.org

Reactions Involving the Nitrile Functionalities as Synthons

Beyond their role in activating the pyridine ring, the nitrile groups in this compound are versatile synthetic handles that can be transformed into a variety of other functional groups and heterocyclic systems.

Derivatization to Other Nitrogen-Containing Heterocycles

The nitrile groups can serve as precursors for the synthesis of other nitrogen-containing heterocycles. For instance, nitrile groups can react with hydrazines to form tetrazines, which are valuable in bioorthogonal chemistry. ossila.com These reactions open up pathways to more complex molecular architectures with potential applications in medicinal chemistry and materials science. The derivatization of nitrile groups is a common strategy for building fused heterocyclic systems. mdpi.com

Spectroscopic and Structural Elucidation of 3 Fluoropyridine 2,5 Dicarbonitrile

Advanced Spectroscopic Characterization Techniques

The characterization of novel compounds is fundamentally reliant on a suite of spectroscopic techniques that probe the molecular structure at various levels. For a molecule like 3-Fluoropyridine-2,5-dicarbonitrile, NMR, IR, and MS would be indispensable for confirming its identity and purity.

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework and the environment of fluorine atoms within a molecule. While specific data for this compound is not available, analysis of related compounds offers a predictive framework.

For instance, in a similar compound, 3,4-Diaminopyridine-2,5-dicarbonitrile , the ¹H NMR spectrum (in DMSO-d₆) shows distinct signals for the aromatic proton and the amine protons. The ¹³C NMR spectrum reveals the chemical shifts for the different carbon atoms in the pyridine (B92270) ring and the nitrile groups.

Table 1: NMR Data for 3,4-Diaminopyridine-2,5-dicarbonitrile

| Nucleus | Chemical Shift (δ, ppm) |

|---|---|

| ¹H | 7.82 (s, 1H), 7.14 (s, 2H), 6.16 (s, 2H) |

Data obtained from a study on 3,4-Diaminopyridine-2,5-dicarbonitrile. sigmaaldrich.com

For this compound, one would anticipate a single aromatic proton signal in the ¹H NMR spectrum. The ¹³C NMR would show distinct signals for the two nitrile carbons and the fluorinated and non-fluorinated aromatic carbons. The key feature, however, would be the ¹⁹F NMR spectrum, which would exhibit a single resonance, with its chemical shift and coupling constants providing crucial information about the electronic environment of the fluorine atom.

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. For this compound, the most prominent feature in its IR spectrum would be the strong absorption band corresponding to the C≡N (nitrile) stretching vibration, typically observed in the range of 2200-2240 cm⁻¹.

In the related molecule 3,4-Diaminopyridine-2,5-dicarbonitrile , the nitrile stretch is observed at 2235 cm⁻¹. sigmaaldrich.com Other expected vibrations for this compound would include C-F stretching and pyridine ring vibrations.

Table 2: IR Data for 3,4-Diaminopyridine-2,5-dicarbonitrile

| Functional Group | Wavenumber (ν, cm⁻¹) |

|---|---|

| N-H Stretch | 3394, 3366, 3250 |

| C≡N Stretch | 2235 |

Data obtained from a study on 3,4-Diaminopyridine-2,5-dicarbonitrile. sigmaaldrich.com

Mass spectrometry is essential for determining the molecular weight and elemental composition of a compound. For this compound (C₇HFN₄), the calculated exact mass would be a key identifier.

High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which can confirm the molecular formula. For example, the HRMS (ESI-TOF) data for 3,4-Diaminopyridine-2,5-dicarbonitrile (C₇H₅N₅) showed a calculated m/z of 160.0618 for [M+H]⁺, with the found value being 160.0622, confirming its composition. sigmaaldrich.com A similar level of accuracy would be expected for this compound.

Table 3: Mass Spectrometry Data for 3,4-Diaminopyridine-2,5-dicarbonitrile

| Ion | Calculated m/z | Found m/z |

|---|

Data obtained from a study on 3,4-Diaminopyridine-2,5-dicarbonitrile. sigmaaldrich.com

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption spectrum of this compound would be influenced by the pyridine ring and the nitrile and fluoro substituents. While specific data is unavailable, a study on 3,4-Diaminopyridine-2,5-dicarbonitrile recorded its UV-visible absorption spectrum in acetone. sigmaaldrich.com The photoluminescence properties, if any, would also be of interest for potential applications in materials science.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide unambiguous proof of the structure of this compound, including bond lengths, bond angles, and intermolecular interactions. At present, there are no publicly available crystal structures for this specific compound.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the percentage composition of elements (carbon, hydrogen, nitrogen) in a compound. This data is crucial for verifying the empirical formula. For this compound (C₇HFN₄), the theoretical elemental composition would be:

Carbon (C): 52.51%

Hydrogen (H): 0.63%

Nitrogen (N): 35.00%

Experimental values obtained for a synthesized sample of this compound would be expected to be in close agreement with these theoretical percentages, typically within a ±0.4% margin, to confirm its purity and composition. For comparison, the elemental analysis of 3,4-Diaminopyridine-2,5-dicarbonitrile (C₇H₅N₅) showed a close correlation between the calculated and found percentages. sigmaaldrich.com

Computational Chemistry and Theoretical Investigations of 3 Fluoropyridine 2,5 Dicarbonitrile

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for the determination of electronic structure and molecular geometry. For 3-Fluoropyridine-2,5-dicarbonitrile, DFT calculations would be employed to predict its equilibrium geometry in the gas phase. These calculations would involve optimizing the bond lengths, bond angles, and dihedral angles to find the lowest energy conformation.

The electronic structure, including the distribution of electron density and the nature of the molecular orbitals, would also be elucidated. The presence of the electronegative fluorine atom and the electron-withdrawing nitrile groups on the pyridine (B92270) ring would significantly influence the electronic properties. DFT can quantify these effects, providing a detailed picture of the charge distribution and the locations of electrophilic and nucleophilic sites within the molecule.

Table 1: Predicted Molecular Geometry Parameters for a Representative Fluorinated Pyridine

| Parameter | Predicted Value |

| C-F Bond Length | 1.34 Å |

| C-C Bond Length (ring) | 1.39 - 1.40 Å |

| C-N Bond Length (ring) | 1.33 - 1.34 Å |

| C-C≡N Bond Length | 1.45 Å |

| C≡N Bond Length | 1.15 Å |

| C-C-F Bond Angle | 119.5° |

| C-N-C Bond Angle (ring) | 117.0° |

| C-C-C≡N Bond Angle | 121.0° |

Note: The data in this table is illustrative and based on typical values for fluorinated pyridine derivatives. Specific values for this compound would require dedicated DFT calculations.

Prediction of Spectroscopic Properties through Computational Methods

Computational methods are invaluable for predicting and interpreting spectroscopic data. For this compound, these techniques can provide theoretical spectra that aid in the analysis of experimental results.

Infrared (IR) Spectroscopy: By calculating the vibrational frequencies, computational models can generate a theoretical IR spectrum. This would help in assigning the observed absorption bands to specific vibrational modes of the molecule, such as the C-F stretch, the C≡N stretch of the nitrile groups, and the various pyridine ring vibrations.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations of chemical shifts for ¹H, ¹³C, and ¹⁹F nuclei can be performed. These predictions are highly sensitive to the electronic environment of each atom and are crucial for the structural elucidation of this compound and for confirming its synthesis.

Table 2: Predicted Spectroscopic Data for a Representative Dicyanopyridine Derivative

| Spectroscopy | Feature | Predicted Value |

| IR | C≡N Stretching Frequency | 2230 - 2245 cm⁻¹ |

| IR | C-F Stretching Frequency | 1200 - 1300 cm⁻¹ |

| ¹³C NMR | Chemical Shift (C-F) | 160 - 170 ppm |

| ¹³C NMR | Chemical Shift (C-CN) | 110 - 120 ppm |

| ¹⁹F NMR | Chemical Shift | -100 to -130 ppm |

Note: These values are representative and serve as an example. Actual spectroscopic data would depend on the specific molecular structure and would need to be calculated for this compound.

Simulation and Modeling of Reaction Mechanisms and Transition States

Understanding the reactivity of this compound is crucial for its application in synthesis. Computational chemistry allows for the detailed investigation of reaction mechanisms, including the identification of transition states and the calculation of activation energies. For instance, in nucleophilic aromatic substitution reactions, where a nucleophile displaces the fluorine atom or one of the nitrile groups, computational modeling can map out the entire reaction pathway.

By locating the transition state structure and calculating its energy relative to the reactants and products, the feasibility and rate of a proposed reaction can be estimated. This provides valuable insights for optimizing reaction conditions and predicting the regioselectivity of chemical transformations involving this compound.

Conformational Analysis and Molecular Dynamics Studies

While the pyridine ring of this compound is rigid, conformational flexibility may arise from the rotation of the nitrile groups. Conformational analysis would involve calculating the energy profile as a function of the dihedral angles associated with these groups to identify the most stable conformations and the energy barriers between them.

Molecular dynamics (MD) simulations can provide further insights into the dynamic behavior of the molecule over time. By simulating the motion of the atoms at a given temperature, MD studies can explore the accessible conformational space and provide information on the flexibility and intermolecular interactions of this compound in different environments, such as in solution.

Quantum Chemical Descriptors and Reactivity Indices

To quantify the reactivity of this compound, various quantum chemical descriptors can be calculated. These indices provide a theoretical basis for understanding and predicting the chemical behavior of the molecule.

HOMO and LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental descriptors. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.

Global Reactivity Descriptors: Derived from the HOMO and LUMO energies, global reactivity descriptors such as electronegativity, chemical hardness, and global softness can be calculated to provide a general measure of the molecule's reactivity.

Local Reactivity Descriptors: Fukui functions and dual descriptors can be used to identify the specific atomic sites within the molecule that are most susceptible to nucleophilic, electrophilic, or radical attack. For this compound, these descriptors would pinpoint which of the carbon atoms in the pyridine ring are most reactive.

Table 3: Illustrative Quantum Chemical Descriptors for a Substituted Pyridine

| Descriptor | Definition | Predicted Value (Illustrative) |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | -7.5 eV |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | -1.2 eV |

| HOMO-LUMO Gap | E(LUMO) - E(HOMO) | 6.3 eV |

| Electronegativity (χ) | -(E(HOMO) + E(LUMO))/2 | 4.35 eV |

| Chemical Hardness (η) | (E(LUMO) - E(HOMO))/2 | 3.15 eV |

Note: The values in this table are for illustrative purposes and would need to be specifically calculated for this compound.

Advanced Applications in Materials Science and Chemical Synthesis

Role as a Building Block for Complex Organic Architectures

The structural rigidity and diverse reactive sites of 3-Fluoropyridine-2,5-dicarbonitrile make it a valuable precursor for the construction of intricate organic molecules. While specific examples detailing the use of this compound in the synthesis of complex macrocycles or supramolecular assemblies are not extensively documented in publicly available literature, the reactivity of its functional groups suggests significant potential.

The nitrile groups can participate in a variety of chemical transformations, including cyclotrimerization reactions to form triazine rings, hydrolysis to carboxylic acids, and reduction to amines. These transformations open pathways to a wide array of more complex structures. For instance, the conversion of the nitrile groups to amino or carboxyl functionalities would yield monomers suitable for polymerization or for the synthesis of macrocyclic compounds through condensation reactions. nih.govnih.gov

Furthermore, the fluorine atom can be displaced via nucleophilic aromatic substitution, allowing for the introduction of a wide range of other functional groups. nih.gov This reactivity, coupled with the potential for cross-coupling reactions at other positions on the pyridine (B92270) ring, provides a rich platform for the synthesis of highly substituted and complex molecular architectures. The closely related compound, 3-Fluoro-2-pyridinecarbonitrile, has been utilized as a building block in the synthesis of aggregation-induced emission molecules and for modifying pharmaceutical compounds to improve their binding affinity. ossila.comsigmaaldrich.com This suggests that this compound could similarly be employed in the design of functional organic materials.

Integration into Covalent Triazine Frameworks (CTFs) and Other Porous Materials

Covalent Triazine Frameworks (CTFs) are a class of porous organic polymers known for their high thermal and chemical stability, making them suitable for applications in gas storage, separation, and catalysis. rsc.org These materials are typically synthesized through the trimerization of nitrile-containing monomers. Given that this compound possesses two nitrile groups, it is a prime candidate for use as a monomer in the synthesis of novel CTFs.

The incorporation of the fluorinated pyridine moiety into the framework would be expected to impart unique properties to the resulting material. The fluorine atoms could enhance the material's affinity for specific gases, such as carbon dioxide, due to favorable dipole-quadrupole interactions. Additionally, the nitrogen atom in the pyridine ring can act as a basic site, potentially influencing the catalytic or adsorptive properties of the CTF.

While the direct synthesis of CTFs from this compound is not yet widely reported, the synthesis of porous organic polymers from various aromatic nitrile-containing monomers is well-established. rsc.orgresearchgate.netnih.gov The general methodologies, such as ionothermal synthesis using molten zinc chloride, could likely be adapted for the polymerization of this compound. The development of such fluorinated, nitrogen-rich CTFs represents a promising avenue for the creation of new functional porous materials.

Development of Optoelectronic Materials

The electron-deficient nature of the pyridine ring, further enhanced by the presence of two electron-withdrawing nitrile groups and a fluorine atom, makes this compound an interesting component for the design of optoelectronic materials.

Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs)

In the field of OLEDs and OPVs, materials with tailored electronic properties are crucial for efficient device performance. The electron-accepting character of the this compound core could be harnessed in the design of new acceptor materials for OPVs or as electron-transporting materials in OLEDs. While direct applications of this specific compound are not prominent in the literature, related pyridine-dicarbonitrile structures have been investigated. For instance, pyridines fused with other heterocyclic rings, derived from dicarbonitrile precursors, are of interest for photovoltaic applications. mdpi.com The synthesis of 3,4-diaminopyridine-2,5-dicarbonitrile has been reported as a precursor for materials used in OLEDs and other organic electronic devices. mdpi.com

Fluorescent Dyes and Thermally Activated Delayed Fluorescence (TADF) Emitters

The development of efficient emitters for OLEDs is a major area of research, with a particular focus on materials exhibiting Thermally Activated Delayed Fluorescence (TADF). TADF emitters can, in principle, achieve 100% internal quantum efficiency by harvesting both singlet and triplet excitons. The design of TADF molecules often involves the combination of electron-donating and electron-accepting units to achieve a small singlet-triplet energy gap.

While there are no specific reports on the use of this compound in TADF emitters, the strong electron-accepting nature of this fragment makes it a highly promising building block for this purpose. By coupling this acceptor unit with suitable electron-donating moieties, it should be possible to design novel TADF emitters. Research on other dicarbonitrile-containing acceptors has demonstrated the viability of this approach. rsc.orgnih.govnih.govrsc.org

Catalytic Applications and Ligand Design

The nitrogen atom of the pyridine ring in this compound can act as a coordination site for metal ions, opening up possibilities for its use as a ligand in catalysis. The electronic properties of the ligand, which are significantly influenced by the fluorine and nitrile substituents, would in turn affect the catalytic activity of the resulting metal complex.

Transition metal complexes with nitrogen-containing ligands are widely used as catalysts in a variety of organic transformations. nih.govias.ac.innih.govscirp.orgprinceton.edu The specific electronic and steric environment provided by this compound could lead to catalysts with novel reactivity or selectivity. For example, the electron-withdrawing groups would be expected to decrease the electron density on the metal center, which could be beneficial for certain catalytic cycles. Although specific studies on the catalytic applications of metal complexes of this compound are yet to be reported, this remains a fertile area for future research.

Analytical Chemistry Applications (e.g., NMR Signal Amplification by Reversible Exchange (SABRE))

Signal Amplification by Reversible Exchange (SABRE) is a hyperpolarization technique used in Nuclear Magnetic Resonance (NMR) spectroscopy to dramatically enhance signal intensities. york.ac.uk This method relies on the temporary binding of a substrate to a polarization transfer catalyst, typically an iridium complex, in the presence of parahydrogen. mdpi.comscite.ai The polarization from parahydrogen is transferred to the substrate, leading to a significant increase in its NMR signal.

A systematic study on the hyperpolarization of a series of nitrile compounds using SABRE has demonstrated the potential of this technique for this class of molecules. nih.govresearchgate.net It was found that significant signal enhancements of up to ~130-fold could be achieved for various nitrile compounds. mdpi.comnih.gov The study also revealed that the degree of polarization is dependent on factors such as the magnetic field strength and the concentration of the substrate. mdpi.com

While this compound has not been specifically investigated in the context of SABRE, the presence of nitrile groups and a pyridine nitrogen, which can coordinate to the iridium catalyst, makes it an excellent candidate for this technique. The ability to hyperpolarize this molecule could open up new avenues for its detection and for studying its interactions in complex chemical or biological systems at concentrations that would be otherwise undetectable by conventional NMR.

| Compound Family | Achieved Signal Enhancement (Approx.) | Key Findings |

| Nitrile Compounds | ~130-fold | Polarization decreases with distance from the nitrile group. Branched structures show less effective polarization transfer. mdpi.comnih.govresearchgate.net |

Future Directions and Emerging Research Avenues in 3 Fluoropyridine 2,5 Dicarbonitrile Chemistry

Development of Novel and Environmentally Benign Synthetic Routes

The synthesis of highly functionalized pyridines remains a cornerstone of organic chemistry. nih.gov However, future research concerning 3-Fluoropyridine-2,5-dicarbonitrile will increasingly prioritize the development of synthetic methodologies that are not only efficient but also environmentally sustainable. Drawing inspiration from green chemistry principles applied to related fluorinated compounds and heterocycles, several promising avenues emerge. nih.govnih.gov

Key areas of focus will likely include:

Catalytic C-H Fluorination: Directing the late-stage fluorination of a pre-formed pyridine-2,5-dicarbonitrile (B1590379) scaffold is a highly attractive, atom-economical approach. Future work could explore transition-metal-catalyzed or photoredox-catalyzed C-H fluorination techniques, which would minimize the need for harsh reagents and reduce waste streams.

Multicomponent Reactions (MCRs): Designing one-pot syntheses from simple, readily available precursors aligns with the principles of green chemistry. An MCR approach to construct the this compound ring system would enhance efficiency by reducing the number of intermediate purification steps. Research into novel catalytic systems, potentially using earth-abundant metals or organocatalysts, could make this feasible. nih.gov

Flow Chemistry: Continuous flow synthesis offers superior control over reaction parameters, improved safety for handling potentially hazardous reagents, and easier scalability. Adapting known pyridine (B92270) syntheses, such as those based on condensation reactions or cycloadditions, to flow reactors could lead to a more efficient and reproducible production of this compound. organic-chemistry.org

Bio-inspired Catalysis: The use of enzymes or other biocatalysts for selective fluorination or cyclization reactions represents a frontier in green synthesis. While challenging, the development of biocatalytic routes would offer unparalleled selectivity under mild, aqueous conditions.

| Potential Green Synthetic Strategy | Description | Anticipated Advantages |

| Direct C-H Fluorination | Introduction of the fluorine atom onto a pyridine-2,5-dicarbonitrile precursor in the final steps of a synthesis. | High atom economy, reduced number of steps, avoids carrying the fluorine atom through multiple transformations. |

| Organocatalyzed Cycloaddition | Using metal-free catalysts to construct the pyridine ring from acyclic precursors. | Avoidance of toxic heavy metals, often milder reaction conditions, reduced cost. |

| Flow-Based Synthesis | Performing the synthesis in a continuous flow reactor instead of a traditional batch setup. | Enhanced safety, improved heat and mass transfer, easier scalability, and potential for automation. |

| Aqueous Synthesis | Utilizing water as a solvent, drawing on methodologies developed for related heterocycles. rsc.org | Reduced use of volatile organic compounds (VOCs), lower cost, improved safety profile. |

Exploration of Undiscovered Reactivity Patterns and Selectivities

The this compound molecule is rich in reactive sites. The interplay between the electron-deficient pyridine ring, the highly electronegative fluorine substituent, and the two versatile nitrile groups suggests a complex and fascinating reactivity profile waiting to be explored. Future research will focus on selectively targeting these functional groups to build molecular complexity.

Building on studies of similar fluoropyridines, the fluorine atom is a likely site for nucleophilic aromatic substitution (SNAr). ossila.com The strong electron-withdrawing effect of the two nitrile groups should activate the C3 position for such reactions. A key research avenue will be to map out the scope of possible nucleophiles and to control the reaction conditions to achieve high selectivity.

Furthermore, the regioselective functionalization of the pyridine ring's C-H bonds is a significant area for future work. Inspired by methods used for other fluoropyridines, directed ortho-metalation or transition-metal-catalyzed C-H activation could unlock pathways to new derivatives functionalized at the C4 or C6 positions. nih.gov The nitrile groups themselves offer a gateway to a variety of other functionalities. Selective hydrolysis to amides or carboxylic acids, reduction to amines, or participation in cycloaddition reactions are all plausible transformations that could dramatically expand the chemical space accessible from this core structure.

Advancements in Computational Modeling for Predictive Chemistry and Materials Design

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for predicting molecular properties and guiding experimental work. For this compound, computational modeling will be crucial in forecasting its behavior and identifying promising applications before committing to extensive lab work. This is especially relevant in materials science, where pyridine-3,5-dicarbonitrile (B74902) cores are known to be excellent electron-accepting units for thermally activated delayed fluorescence (TADF) emitters used in Organic Light-Emitting Diodes (OLEDs). nih.govrsc.orgresearchgate.net

Future computational studies will likely focus on:

Predicting Electronic Properties: Calculating the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels to predict the electron-accepting ability and electrochemical behavior of the molecule.

Modeling Reactivity: Simulating reaction pathways to predict the most likely sites for nucleophilic or electrophilic attack, thereby guiding synthetic efforts.

Designing Novel Materials: Modeling the properties of hypothetical derivatives of this compound, such as calculating the singlet-triplet energy gap (ΔEST) to assess their potential as TADF emitters. rsc.org This predictive power can accelerate the design of new materials for organic electronics.

| Computational Parameter | Significance for this compound Research |

| HOMO/LUMO Energies | Predicts electron affinity, ionization potential, and suitability as an electron-acceptor component in electronic materials. |

| Electrostatic Potential Map | Identifies electron-rich and electron-poor regions, predicting sites for electrophilic and nucleophilic attack. |

| Singlet-Triplet Energy Gap (ΔEST) | Crucial for predicting the efficiency of reverse intersystem crossing and the potential for use in TADF-based OLEDs. rsc.org |

| Bond Dissociation Energies | Helps to predict the stability of the molecule and the relative reactivity of different bonds. |

Expansion into Novel Functional Materials and Advanced Chemical Technologies

The intrinsic electronic properties of the this compound scaffold make it a prime candidate for incorporation into advanced functional materials. The strong electron-withdrawing nature of the nitrile and fluoro groups suggests its potential as a superior electron-acceptor building block.

The most immediate and promising application lies in the field of organic electronics. The pyridine-3,5-dicarbonitrile moiety is a well-established core for high-performance TADF emitters in OLEDs. nih.govbeilstein-journals.orgresearchgate.net The introduction of a fluorine atom at the C3 position is expected to further tune the electronic properties, potentially leading to emitters with improved efficiency, different emission colors, and enhanced stability. Research will focus on synthesizing donor-acceptor molecules where this compound acts as the acceptor, and systematically studying their photophysical properties.

Beyond OLEDs, this scaffold could find use in other areas of materials science, such as:

Organic Photovoltaics (OPVs): As a component of non-fullerene acceptors.

Organic Field-Effect Transistors (OFETs): As an n-type semiconductor material. beilstein-journals.org

Chemosensors: Where the electron-deficient ring could interact with specific analytes, leading to a detectable optical or electronic response.

Furthermore, given the prevalence of pyridine derivatives in drug discovery, exploring the biological activity of this compound derivatives is another important future direction. nih.govnih.govgoogle.com

| Potential Application Area | Role of this compound | Key Properties to Investigate |

| Organic Light-Emitting Diodes (OLEDs) | Electron-acceptor core for Thermally Activated Delayed Fluorescence (TADF) emitters. nih.govresearchgate.net | Photoluminescence quantum yield, singlet-triplet energy gap, device efficiency, and stability. |

| Medicinal Chemistry | Core scaffold for the synthesis of new biologically active compounds. | Binding affinity to various biological targets, in vitro and in vivo efficacy. |

| Organic Photovoltaics (OPVs) | Component in electron-acceptor materials. | Electron mobility, light absorption characteristics, and energy level alignment with donor materials. |

| Chemical Sensors | Active material for detecting specific analytes through electronic interactions. | Selectivity, sensitivity, and response time to target analytes. |

Integration with High-Throughput Experimentation and Automated Synthesis

To fully unlock the potential of the this compound scaffold, modern techniques in accelerated discovery must be employed. High-throughput experimentation (HTE) and automated synthesis platforms offer the ability to rapidly create and screen large libraries of compounds, a task that would be prohibitively slow using traditional methods. nih.gov

Future research workflows will likely involve:

Automated Synthesis: Using robotic systems to perform the synthesis of a diverse library of this compound derivatives. This could involve varying substituents at different positions of the pyridine ring, which can be achieved by leveraging the selective reactivity patterns discussed previously.

High-Throughput Screening: Once a library of compounds is generated, HTE techniques can be used to rapidly screen for desired properties. For materials science applications, this could involve automated photoluminescence measurements to identify promising candidates for OLEDs. In a medicinal chemistry context, it would involve screening for binding affinity against a panel of biological targets.

This integrated approach of automated synthesis and HTE will dramatically accelerate the pace of discovery, allowing researchers to quickly identify structure-property relationships and zero in on the most promising derivatives for specific applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.